molecular formula C6H9NOS B136106 5-Methoxy-2,4-dimethyl-1,3-thiazole CAS No. 146604-84-4

5-Methoxy-2,4-dimethyl-1,3-thiazole

Cat. No. B136106
M. Wt: 143.21 g/mol
InChI Key: JGNUNWXQPBDFMP-UHFFFAOYSA-N
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Description

5-Methoxy-2,4-dimethyl-1,3-thiazole (MDMT) is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. MDMT is a sulfur-containing compound that belongs to the thiazole family. It has a molecular formula of C6H9NOS and a molecular weight of 155.21 g/mol.

Mechanism Of Action

The exact mechanism of action of 5-Methoxy-2,4-dimethyl-1,3-thiazole is not fully understood. However, it is believed to act by inhibiting the growth of microorganisms through the disruption of their cellular processes. 5-Methoxy-2,4-dimethyl-1,3-thiazole has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and xanthine oxidase.

Biochemical And Physiological Effects

5-Methoxy-2,4-dimethyl-1,3-thiazole has been shown to exhibit a range of biochemical and physiological effects. It has been reported to possess antioxidant and anti-inflammatory properties, which may have potential therapeutic applications. 5-Methoxy-2,4-dimethyl-1,3-thiazole has also been shown to have a protective effect on the liver and to enhance cognitive function.

Advantages And Limitations For Lab Experiments

5-Methoxy-2,4-dimethyl-1,3-thiazole has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, 5-Methoxy-2,4-dimethyl-1,3-thiazole has limitations in terms of its solubility and bioavailability, which may affect its effectiveness in certain experiments.

Future Directions

There are several potential future directions for research on 5-Methoxy-2,4-dimethyl-1,3-thiazole. One area of interest is the development of novel compounds based on the structure of 5-Methoxy-2,4-dimethyl-1,3-thiazole for use in medicinal chemistry. Another area of interest is the investigation of the potential therapeutic applications of 5-Methoxy-2,4-dimethyl-1,3-thiazole, particularly in the treatment of neurodegenerative diseases and cancer. Further research is also needed to fully understand the mechanism of action of 5-Methoxy-2,4-dimethyl-1,3-thiazole and to explore its potential as a tool for studying cellular processes.

Synthesis Methods

5-Methoxy-2,4-dimethyl-1,3-thiazole can be synthesized through various methods, including the reaction of 2-methyl-4-methoxythiazole with methyl iodide or the reaction of 2-methyl-4-methoxythiazole with dimethyl sulfate. Another method involves the reaction of 2-methyl-4-methoxythiazole with methyl triflate in the presence of a base.

Scientific Research Applications

5-Methoxy-2,4-dimethyl-1,3-thiazole has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antimicrobial, antifungal, and antiviral activities. 5-Methoxy-2,4-dimethyl-1,3-thiazole has also been investigated for its potential use as a building block in the synthesis of novel compounds with biological activity.

properties

CAS RN

146604-84-4

Product Name

5-Methoxy-2,4-dimethyl-1,3-thiazole

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

5-methoxy-2,4-dimethyl-1,3-thiazole

InChI

InChI=1S/C6H9NOS/c1-4-6(8-3)9-5(2)7-4/h1-3H3

InChI Key

JGNUNWXQPBDFMP-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)C)OC

Canonical SMILES

CC1=C(SC(=N1)C)OC

synonyms

Thiazole, 5-methoxy-2,4-dimethyl-

Origin of Product

United States

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